tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate: is a chemical compound with the molecular formula C15H21FN2O4S and a molecular weight of 344.40 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl carbamate and 2-fluorobenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties . It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals . Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: This compound is similar in structure but has an aminoethyl group instead of a pyrrolidine ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound features a hydroxypropyl group, differing from the pyrrolidine ring in the target compound.
tert-Butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate: This compound has a bromopyrazinyl group, making it structurally similar but functionally different.
Uniqueness: The uniqueness of tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H21FN2O4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-13-9-6-10-18(13)23(20,21)12-8-5-4-7-11(12)16/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
GFJYDFXZQZUJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN1S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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